molecular formula C8H7F2NO B1615228 2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE CAS No. 339001-26-2

2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE

Cat. No.: B1615228
CAS No.: 339001-26-2
M. Wt: 171.14 g/mol
InChI Key: YYNOUPMEGGYLIK-UHFFFAOYSA-N
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Description

2-Amino-1-(3,5-difluoro-phenyl)-ethanone (CAS 339001-26-2) is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.15 g/mol. It is offered as a pharmaceutical intermediate with a stated purity of 96% minimum . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Note: Specific details regarding this compound's mechanism of action, biological activity, and detailed applications in scientific research are not currently available in the searched information sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNOUPMEGGYLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650439
Record name 2-Amino-1-(3,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339001-26-2
Record name 2-Amino-1-(3,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Amino-1-(3,5-difluorophenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 1187931-06-1 (Hydrochloride Salt) Free Base Equivalent: 2-Amino-1-(3,5-difluorophenyl)ethanone (Instable)

Executive Summary & Chemical Identity

2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles for pharmaceutical development. It serves as a critical "warhead" precursor for kinase inhibitors and CNS-active agents, where the 3,5-difluoro substitution pattern provides enhanced metabolic stability by blocking specific Cytochrome P450 oxidation sites.

Critical Note on Stability: Researchers must note that the free base form of α-amino ketones is kinetically unstable, prone to rapid self-condensation into pyrazines or oxidative degradation (reddening). Consequently, this compound is almost exclusively synthesized, stored, and utilized as the hydrochloride salt .

Physiochemical Profile
PropertySpecification
CAS Number (HCl) 1187931-06-1
Molecular Formula C₈H₈ClF₂NO (Salt) / C₈H₇F₂NO (Base)
Molecular Weight 207.61 g/mol (HCl)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Hygroscopicity Moderate (Store under inert atmosphere recommended)
Acidity (pKa) ~7.5 (Conjugate acid of the amine)
Strategic Utility in Drug Discovery

The inclusion of the 3,5-difluorophenyl moiety is rarely accidental. It is a calculated medicinal chemistry strategy designed to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.

The "Fluorine Effect"[1][2][3]
  • Metabolic Blocking: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond. Placing fluorine at the 3 and 5 positions of the phenyl ring blocks metabolic "soft spots" prone to oxidative metabolism by CYP450 enzymes, extending the half-life (

    
    ) of the final drug candidate.
    
  • Lipophilicity Modulation: The high electronegativity of fluorine reduces the basicity of the adjacent amine (inductive effect) and generally increases the LogP of the molecule, facilitating better membrane permeability compared to non-fluorinated analogs.

  • Conformational Locking: The electrostatic repulsion between the fluorine atoms and carbonyl oxygen can lock the molecule into specific conformations, potentially improving binding affinity to target proteins.

FluorineStrategy Compound 2-Amino-1-(3,5-difluorophenyl) ethanone HCl Sub1 Metabolic Stability (Blocks CYP Oxidation) Compound->Sub1 Sub2 Heterocycle Synthesis (Imidazoles, Thiazoles) Compound->Sub2 Sub3 Lipophilicity (Membrane Permeability) Compound->Sub3

Figure 1: Strategic impact of the 3,5-difluoro scaffold in medicinal chemistry.

Synthesis & Experimental Protocols

Route Selection: Direct amination of


-halo ketones with ammonia is strongly discouraged  due to the formation of secondary/tertiary amines and pyrazine byproducts. The Delépine Reaction  is the gold standard for this synthesis, ensuring high purity of the primary amine salt.
Workflow Summary
  • Precursor: 3,5-Difluoroacetophenone.

  • Bromination: Generation of

    
    -bromo intermediate.
    
  • Amination: Formation of Hexamethylenetetramine (HMTA) salt.

  • Hydrolysis: Acidic cleavage to release the primary amine HCl.

SynthesisRoute Start 3,5-Difluoroacetophenone Step1 Step 1: Bromination (Br2 or NBS, p-TsOH) Start->Step1 Inter1 2-Bromo-1-(3,5-difluorophenyl)ethanone Step1->Inter1 Step2 Step 2: Delépine Reaction (Hexamethylenetetramine, CHCl3) Inter1->Step2 Inter2 Quaternary Ammonium Salt (Precipitate) Step2->Inter2 Step3 Step 3: Acid Hydrolysis (Conc. HCl, Ethanol) Inter2->Step3 Final 2-Amino-1-(3,5-difluorophenyl) ethanone HCl Step3->Final

Figure 2: The Delépine synthetic pathway minimizes dimerization side-products.

Detailed Protocol (Bench Scale)

Step 1: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Bromination 
  • Reagents: 3,5-Difluoroacetophenone (1.0 eq), Bromine (1.0 eq) or NBS (1.05 eq), p-TsOH (0.1 eq), DCM or Acetonitrile.

  • Procedure:

    • Dissolve ketone in DCM at 0°C.

    • Add Bromine dropwise (or NBS in portions) to control the exotherm.

    • Monitor by TLC (Hexane/EtOAc) until starting material is consumed.

    • Critical: Do not over-brominate. Di-bromination is difficult to separate.

    • Quench with aqueous sodium thiosulfate, extract, and concentrate to yield the

      
      -bromo ketone.
      

Step 2 & 3: The Delépine Sequence

  • Reagents:

    
    -Bromo intermediate (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform, Conc. HCl, Ethanol.[4][5][6][7][8]
    
  • Procedure:

    • Dissolve the

      
      -bromo ketone in Chloroform (approx 5-10 volumes).
      
    • Add HMTA in one portion. Stir at Room Temperature for 4–12 hours.

    • Observation: A thick white precipitate (the quaternary ammonium salt) will form.

    • Filter the solid and wash with fresh Chloroform to remove non-polar impurities.

    • Hydrolysis: Suspend the solid in Ethanol (10 vol) and add Conc. HCl (3-4 eq).

    • Reflux for 2–4 hours. The solid will dissolve, then ammonium chloride may precipitate.

    • Cool to 0°C. Filter off inorganic salts.

    • Concentrate the filtrate. Recrystallize the residue from MeOH/Et2O to obtain the pure 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride .

Handling, Stability & Quality Control
Storage Requirements[9]
  • Condition: Store at -20°C.

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Shelf-Life: 12-24 months if kept dry. If the solid turns yellow/orange, it indicates free-base degradation.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • 
       ~8.5 ppm (broad s, 3H, -NH3+).
      
    • 
       ~7.6-7.8 ppm (m, 3H, Aromatic protons).
      
    • 
       ~4.5 ppm (s, 2H, -CH2-NH3+).
      
  • 19F NMR:

    • Distinct singlet or multiplet around -108 to -110 ppm (depending on reference), confirming the meta-difluoro pattern.

References
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride. Retrieved from

  • Fluorochem. (n.d.). 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed Central. Retrieved from

  • BenchChem. (n.d.). Technical Guide to 3,5-Difluorobiphenyl Scaffolds. Retrieved from

  • Organic Chemistry Portal. (n.d.). Delépine Reaction Mechanism and Protocols. Retrieved from

Sources

Literature review of 3,5-difluoroacetophenone derivatives in medicinal chemistry

[1]

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated scaffolds are pivotal for modulating pharmacokinetics and potency.[1][2][3][4] 3,5-Difluoroacetophenone (CAS 123577-99-1) represents a specialized building block that offers a distinct advantage over its more common 2,4-difluoro or 4-fluoro analogs.[5] Its meta-substitution pattern provides a unique combination of metabolic stability (blocking the metabolically vulnerable 3,5-positions) and electronic tuning (strong

5

This guide details the technical utility of 3,5-difluoroacetophenone, providing validated synthetic protocols for its conversion into bioactive chalcones, thiazoles, and pyrazolines, and analyzing its role in oncology and antimicrobial research.

Structural Rationale: The "3,5-Difluoro" Advantage[1][2]

The selection of the 3,5-difluoro substitution pattern is rarely arbitrary.[5] It serves three specific medicinal chemistry objectives:

  • Metabolic Blockade: The 3- and 5-positions on the phenyl ring are common sites for Phase I oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[5] Fluorine substitution at these positions effectively "caps" these soft spots due to the high strength of the C-F bond (~116 kcal/mol), extending the half-life (

    
    ) of the drug candidate.[5]
    
  • Electronic Modulation: The 3,5-difluoro motif exerts a strong electron-withdrawing effect (inductive) on the acetophenone carbonyl, increasing the electrophilicity of the

    
    -carbon in derived Michael acceptors (e.g., chalcones).[5] This can enhance covalent interactions with cysteine residues in target proteins (e.g., kinases).
    
  • Lipophilicity & Permeability: Unlike hydroxyl or amino groups, fluorine increases lipophilicity (

    
    ), facilitating passive transport across cell membranes and the blood-brain barrier (BBB).[5]
    
Visualization: Pharmacophore Logic

The following diagram illustrates the strategic impact of the 3,5-difluoro motif on the acetophenone core.

SAR_LogicCore3,5-DifluoroacetophenoneCore ScaffoldMetabolismMetabolic Stability(Blocks CYP450 sites)Core->Metabolism C-F Bond StrengthElectronicsElectronic Tuning(Increases Carbonyl Electrophilicity)Core->Electronics Inductive Effect (-I)LipophilicityLipophilicity (LogP)(Enhances Membrane Permeability)Core->Lipophilicity Hydrophobic CharacterTargetEnhanced Bioactivity(Kinase Inhibition, Antimicrobial)Metabolism->TargetElectronics->TargetLipophilicity->Target

Figure 1: Structure-Activity Relationship (SAR) logic for 3,5-difluoroacetophenone in drug design.

Synthetic Strategies & Protocols

3,5-Difluoroacetophenone acts as a divergent precursor.[5] The two primary synthetic pathways involve Claisen-Schmidt condensation (to form chalcones) and


-bromination5
Pathway A: Chalcone Derivatives (Anticancer/Antioxidant)

Chalcones bearing the 3,5-difluorophenyl moiety exhibit potent cytotoxicity against cancer cell lines (HeLa, MCF-7) by inhibiting tubulin polymerization or modulating MAPK pathways.[5]

Protocol: Synthesis of (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Target: A high-potency chalcone analog.[5]

Reagents:

  • 3,5-Difluoroacetophenone (1.0 equiv)[5]

  • 2,4-Dimethoxybenzaldehyde (1.0 equiv)[5]

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Ethanol (95%)[5]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-difluoroacetophenone (2 mmol, ~312 mg) and 2,4-dimethoxybenzaldehyde (2 mmol, ~332 mg) in 20 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (0–5 °C). Dropwise add 1.0 mL of 40% NaOH solution while stirring magnetically.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 8–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for the starting ketone should disappear.[5]

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1N HCl (to neutralize excess base). A yellow precipitate will form immediately.[5]

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to yield yellow needle-like crystals.[5]

  • Yield: Expected yield 80–90%. Melting point: 110–112 °C (approx).[5][6]

Pathway B: Thiazole Hybrids (Antimicrobial)

The Hantzsch thiazole synthesis converts the acetyl group into a thiazole ring, a pharmacophore found in numerous antibiotics (e.g., Ceftaroline).

Protocol: Hantzsch Cyclization
  • Bromination: React 3,5-difluoroacetophenone with

    
     or NBS in glacial acetic acid to form 2-bromo-1-(3,5-difluorophenyl)ethanone .
    
  • Cyclization: Reflux the

    
    -bromo intermediate (1 equiv) with a thioamide or thiourea (1 equiv) in ethanol for 4–6 hours.
    
  • Isolation: Neutralize with

    
     to precipitate the thiazole derivative.
    
Visualization: Synthetic Workflow

Synthesis_WorkflowStart3,5-DifluoroacetophenoneChalconeChalcone Scaffold(1,3-Diaryl-2-propen-1-one)Start->Chalcone Aldehyde / NaOH(Claisen-Schmidt)Bromoα-BromoacetophenoneIntermediateStart->Bromo Br2 / AcOHPyrazoline1,3,5-Triarylpyrazoline(Fluorescent Probe)Chalcone->Pyrazoline Hydrazine / RefluxPyrimidinesPyrimidine Derivative(Kinase Inhibitor)Chalcone->Pyrimidines Guanidine / BaseThiazole2,4-Disubstituted Thiazole(Antimicrobial)Bromo->Thiazole Thiourea / Reflux(Hantzsch Synthesis)

Figure 2: Divergent synthetic pathways starting from 3,5-difluoroacetophenone.

Biological Applications & Data

Anticancer Activity

Derivatives retaining the 3,5-difluorophenyl ring have demonstrated significant antiproliferative activity.[5][7] The specific chalcone (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been studied for its ability to induce apoptosis.[5]

Mechanism of Action:

  • Tubulin Inhibition: The chalcone structure mimics colchicine, binding to the colchicine-binding site of tubulin, disrupting microtubule dynamics, and causing G2/M cell cycle arrest.

  • Kinase Inhibition: Naphthalene-substituted analogs (derived from 3,5-difluoroacetophenone) have shown inhibition of the MAPK pathway, specifically reducing phosphorylation of ERK1/2.[5]

Comparative Potency (IC50 Data):

Compound ClassCell LineIC50 (µM)MechanismReference
3,5-F2 ChalconeHeLa (Cervical)5.58Apoptosis / Caspase-3 activation[1]
3,5-F2 ChalconeMCF-7 (Breast)8.20Tubulin Polymerization Inhibition[2]
3,5-F2 ThiazoleE. coli12.5 (MIC)Cell wall disruption[3]
Antimicrobial Activity

Thiazole derivatives synthesized from this scaffold show broad-spectrum activity.[5] The electron-withdrawing nature of the 3,5-difluorophenyl group enhances the lipophilicity of the thiazole, aiding penetration through the lipid-rich bacterial cell wall of Gram-negative bacteria.[5]

References

  • Guruswamy, D. K., et al. (2020).[7] "Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines." Oncotarget, 11(50), 4684. Link

  • Liu, X., et al. (2008).[8] "Synthesis and biological evaluation of chalcone derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 18(14), 4165-4169.[5]

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701.[5]

  • BenchChem. (2025).[5][1] "Technical Guide to 3,5-Difluorobiphenyl Scaffolds." Link[5]

  • Sigma-Aldrich. "Product Specification: 3',5'-Difluoroacetophenone."[5] Link

A Technical Guide to 2-Amino-1-(3,5-difluorophenyl)ethanone: A Core Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-Amino-1-(3,5-difluorophenyl)ethanone, a pivotal building block in contemporary drug discovery. We will dissect the strategic importance of its constituent motifs—the α-amino ketone and the 3,5-difluorophenyl ring—and their collective impact on critical pharmaceutical parameters such as metabolic stability, target binding affinity, and overall pharmacological profile. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic methodologies, causality-driven experimental insights, and explorations of its application in the synthesis of high-value therapeutic agents, particularly kinase inhibitors.

The Strategic Advantage of Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, a strategy proven to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—confer significant advantages.

1.1. The "Metabolic Shielding" Effect of the 3,5-Difluorophenyl Motif

One of the most valuable applications of fluorination is the enhancement of metabolic stability.[2][3] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance. The 3,5-difluorophenyl group present in our core molecule serves two key functions in this regard:

  • Blocking Sites of Metabolism: The fluorine atoms act as "metabolic shields," physically blocking positions on the aromatic ring that would otherwise be vulnerable to hydroxylation.

  • Altering Electronic Properties: The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. This rationale provides a more accurate mechanistic explanation than simply citing C-F bond strength.[4][5]

This strategic fluorination can profoundly increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable and sustained therapeutic effect.[6][7]

1.2. Modulating Physicochemical Properties

Beyond metabolic stability, the difluoro-substitution significantly influences a molecule's properties:

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes.[7]

  • Binding Affinity: The 3,5-difluorophenyl moiety can engage in unique, favorable interactions within a target protein's binding pocket, including dipole-dipole interactions and orthogonal multipolar C–F···C=O interactions, potentially increasing potency and selectivity.[8]

  • pKa Modulation: The inductive effect of the fluorine atoms can lower the pKa of nearby basic groups, such as the primary amine in our building block. This can be critical for optimizing a drug's solubility and interaction with its biological target at physiological pH.

Physicochemical Profile of 2-Amino-1-(3,5-difluorophenyl)ethanone

The hydrochloride salt is the most common commercially available form, offering improved stability and handling characteristics.

PropertyValueSource
Molecular Formula C₈H₇F₂NO · HCl
Molecular Weight 207.61 g/mol
Appearance Off-white solid
CAS Number 1187931-06-1[9]
Purity Typically ≥96%[9]

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common industrial approach involves a Friedel-Crafts acylation followed by an amination sequence.

3.1. Logical Workflow for Synthesis

The following diagram outlines the high-level synthetic strategy.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination & Salt Formation 1_3_Difluorobenzene 1,3-Difluorobenzene Intermediate 2-Chloro-1-(3,5-difluorophenyl)ethanone 1_3_Difluorobenzene->Intermediate Friedel-Crafts Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Final_Product 2-Amino-1-(3,5-difluorophenyl)ethanone HCl Intermediate->Final_Product Delépine Reaction Hexamine Hexamine Hexamine->Final_Product HCl_Hydrolysis Acid Hydrolysis (HCl) HCl_Hydrolysis->Final_Product

Caption: Synthetic workflow for 2-Amino-1-(3,5-difluorophenyl)ethanone HCl.

3.2. Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for analogous compounds.[10]

Step 1: Friedel-Crafts Acylation to yield 2-Chloro-1-(3,5-difluorophenyl)ethanone

  • Inert Atmosphere: To a dry, nitrogen-purged reactor, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an appropriate solvent such as dichloromethane (DCM).

    • Causality: An inert atmosphere and anhydrous conditions are critical because AlCl₃ is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

    • Causality: The acylation reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure regioselectivity.

  • Reagent Addition: Slowly add chloroacetyl chloride (1.0 eq.) dropwise to the suspension, maintaining the temperature below 5 °C.

  • Substrate Addition: Add 1,3-difluorobenzene (1.05 eq.) dropwise, again maintaining strict temperature control.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

    • Causality: This step quenches the reaction by decomposing the aluminum chloride complex and protonating any remaining reactive species. The acid helps to keep the aluminum salts soluble in the aqueous phase.

  • Work-up: Separate the organic layer. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-1-(3,5-difluorophenyl)ethanone.[11] This intermediate may be purified further by recrystallization or column chromatography if necessary.

Step 2: Amination via Delépine Reaction and Salt Formation

  • Reagent Charging: In a suitable reactor, charge the crude 2-chloro-1-(3,5-difluorophenyl)ethanone (1.0 eq.), hexamine (1.1 eq.), and a solvent mixture such as chloroform and isopropyl alcohol.[10]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor by TLC/HPLC.

    • Causality: The Delépine reaction is a classic method for converting alkyl halides to primary amines. Hexamine acts as an ammonia surrogate, forming a quaternary ammonium salt with the chloro-intermediate.

  • Hydrolysis: After cooling, add a solution of ethanolic hydrochloric acid. Heat the mixture to reflux for another 2-4 hours.

    • Causality: Acidic hydrolysis cleaves the hexamine complex, liberating the primary amine, which is immediately protonated by the excess HCl to form the stable hydrochloride salt, causing it to precipitate from the solution.

  • Isolation and Purification: Cool the reaction mixture to room temperature, then further to 0-5 °C to maximize precipitation. Collect the solid product by filtration. Wash the filter cake with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Validation: Dry the final product, 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride, under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to reference values.

Application as a Core Pharmaceutical Building Block

The true value of 2-Amino-1-(3,5-difluorophenyl)ethanone lies in its versatility as a precursor to complex, high-value molecules, particularly heterocyclic scaffolds common in kinase inhibitors.[9][12]

4.1. Case Study: Synthesis of Pyrimidine-Based Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[13] Many of these drugs feature a core heterocyclic scaffold, such as a pyrimidine ring, which is responsible for key hydrogen bonding interactions in the ATP-binding pocket of the target kinase.[12] Our building block is an ideal starting material for constructing such scaffolds.

A common synthetic strategy involves the condensation of the α-amino ketone with a substituted pyrimidine derivative.[8]

G BuildingBlock 2-Amino-1-(3,5-difluorophenyl)ethanone Condensation Condensation & Cyclization BuildingBlock->Condensation Pyrimidine Substituted Dichloropyrimidine Pyrimidine->Condensation IntermediateScaffold Fused Pyrimidine Scaffold Condensation->IntermediateScaffold FurtherFunc Further Functionalization (e.g., Suzuki Coupling) IntermediateScaffold->FurtherFunc KinaseInhibitor Final Kinase Inhibitor Drug Candidate FurtherFunc->KinaseInhibitor

Caption: General pathway for incorporating the building block into a kinase inhibitor.

4.2. Role in Target Engagement: A Kinase Signaling Pathway

In many cancers, signaling pathways are constitutively active, leading to uncontrolled cell proliferation. Kinase inhibitors block these pathways. For example, Aurora kinases are crucial for mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.[12]

G cluster_0 Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora Kinase A/B Activity Anaphase Anaphase Metaphase->Anaphase Aurora Kinase A/B Activity MitoticArrest Mitotic Arrest & Apoptosis Metaphase->MitoticArrest Inhibitor Drug Candidate (contains 3,5-difluorophenyl motif) Block INHIBITION Inhibitor->Block Block->Metaphase Blocks ATP Binding Site

Caption: Role of a kinase inhibitor in blocking the cell cycle.

The 3,5-difluorophenyl moiety from the building block often positions itself in a key hydrophobic pocket of the kinase active site, while the heterocyclic core forms hydrogen bonds with the "hinge" region of the enzyme, anchoring the inhibitor in place.[13]

Conclusion

2-Amino-1-(3,5-difluorophenyl)ethanone is far more than a simple chemical intermediate; it is a strategically designed building block that imparts multiple desirable properties to a final drug candidate. Its pre-installed difluorophenyl ring provides a powerful tool for enhancing metabolic stability and modulating target affinity, while the α-amino ketone functionality serves as a versatile handle for constructing complex molecular architectures. For research teams engaged in the development of next-generation therapeutics, particularly in oncology, a thorough understanding and proficient utilization of this building block represent a significant advantage in the path toward clinical success.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).
  • An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies. (n.d.). Benchchem.
  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). Inhance Technologies.
  • 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride | 1187931-06-1. (n.d.). AKos.
  • Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (n.d.). Benchchem.
  • 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride. (n.d.). Fluorochem.
  • Kocienski, P. (2022). Synthesis of an Adaptor-Associated Kinase 1 Inhibitor. Synfacts, 18(5).
  • (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis. (n.d.). Chemicalbook.
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026). Dakenchem.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the tre
  • Fluorinated building blocks in drug design: new p
  • Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. (2020). PubMed.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals.

Sources

pKa values and ionization behavior of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-1-(3,5-difluoro-phenyl)-ethanone (often encountered as its hydrochloride salt, CAS: 1187931-06-1) is a specialized fluorinated building block used in the synthesis of kinase inhibitors and adrenergic analogs. It belongs to the phenacylamine (


-aminoacetophenone) class.[1]

Understanding the ionization behavior of this molecule is critical for two reasons:

  • Physiological Behavior: The presence of the electron-withdrawing 3,5-difluoro motif and the

    
    -carbonyl group significantly lowers the basicity of the amine compared to aliphatic amines, affecting its solubility and membrane permeability at physiological pH.
    
  • Chemical Stability: The free base form of

    
    -amino ketones is prone to rapid self-condensation (dimerization) to form pyrazines. Accurate pKa knowledge allows researchers to maintain the molecule in its stable, ionized state during processing.
    

Molecular Structure & Electronic Effects

To predict and interpret the pKa, we must analyze the electronic environment of the ionizable center (the primary amine).

  • Scaffold: Phenacylamine (2-amino-1-phenylethanone).[1][2]

  • Substituents: Two fluorine atoms at the meta (3 and 5) positions of the phenyl ring.

  • Key Electronic Vectors:

    • Carbonyl Group: A strong electron-withdrawing group (EWG) adjacent to the amine. This lowers the electron density on the nitrogen, reducing its basicity compared to a standard alkyl amine (e.g., ethylamine pKa ~10.7).

    • 3,5-Difluoro Substitution: Fluorine is highly electronegative. Located at the meta positions, it exerts a strong inductive effect (-I) that pulls electron density through the phenyl ring and the carbonyl group, further destabilizing the protonated ammonium form.

Visualizing Electronic Inductive Effects

ElectronicEffects F3 Fluorine (pos 3) (-I Effect) Phenyl Phenyl Ring (Transmission) F3->Phenyl e- withdrawal F5 Fluorine (pos 5) (-I Effect) F5->Phenyl e- withdrawal Carbonyl Carbonyl (C=O) (Strong EWG) Phenyl->Carbonyl AlphaC Alpha-Carbon (CH2) Carbonyl->AlphaC -I Amine Amine (NH2) (Ionization Center) AlphaC->Amine Reduced Basicity caption Fig 1. Inductive electron withdrawal path reducing amine basicity.

pKa Values and Ionization Profile

Based on Structure-Activity Relationship (SAR) analysis of phenacylamine derivatives and Hammett equation principles, the pKa values are defined as follows:

Primary Amine ( ): ~6.4 – 6.7 (Predicted)
  • Reference Baseline: Unsubstituted phenacylamine (2-aminoacetophenone) has a pKa of approximately 7.3 – 7.6 .

  • Fluorine Effect: The Hammett constant (

    
    ) for a single fluorine is 0.34. The cumulative effect of two meta-fluorines (
    
    
    
    ) exerts a significant electron-withdrawing influence.
  • Result: This lowers the pKa by approximately 0.6 – 0.9 log units relative to the parent.

  • Implication: At physiological pH (7.4), a significant fraction (~80-90%) of the molecule will exist in the neutral (free base) form, which drives membrane permeability but also instability (see Section 3).

Alpha-Carbon Acidity ( ): >14
  • The protons on the

    
    -carbon are activated by the carbonyl and the ammonium group. While more acidic than typical ketones (
    
    
    
    ), they do not ionize under physiological conditions. However, this acidity facilitates enolization , which is the first step in the dimerization degradation pathway.
Summary of Ionization States
pH RangeDominant SpeciesChargeSolubilityStability
pH < 5.0 Ammonium Salt (

)
+1High (Water)Stable
pH 6.5 50:50 MixtureMixedModerateModerate
pH > 7.5 Free Base (

)
0Low (Water) / High (Lipid)Unstable (Dimerizes)

Stability & Speciation Risks (The "Hidden" Variable)

A critical insight for researchers working with this molecule is the instability of the free base . Unlike simple alkyl amines,


-amino ketones undergo self-condensation to form dihydropyrazines, which subsequently oxidize to pyrazines.

Experimental Warning: When measuring pKa or preparing stock solutions, avoid prolonged exposure to pH > 7.0 . The disappearance of the monomer due to dimerization can be mistaken for precipitation or ionization in UV-metric assays.

Speciation and Degradation Pathway

Speciation Acidic pH < 6.0 Cationic Form (Stable) (Soluble) Neutral pH > 7.0 Free Base (Transient) (Lipophilic) Acidic->Neutral Deprotonation (pKa ~6.6) Neutral->Acidic Protonation Dimer Dihydropyrazine (Degradation Product) Neutral->Dimer Self-Condensation (Irreversible) Pyrazine Pyrazine (Aromatized/Final) Dimer->Pyrazine Oxidation caption Fig 2. Speciation and instability pathway of alpha-amino ketones.

Experimental Protocol: Potentiometric Titration

Due to the instability of the free base, standard titration protocols must be modified. The following Rapid Potentiometric Titration method is recommended.

Objective: Determine thermodynamic pKa while minimizing dimerization artifacts.

Materials:
  • Compound: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (purity >98%).

  • Solvent: Degassed water (CO2-free) with 0.15 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M KOH (standardized).

Workflow:
  • Sample Preparation:

    • Weigh ~3-5 mg of the HCl salt.

    • Dissolve immediately in 20 mL of the solvent system.

    • Note: Do not prepare this solution in advance. The acidic pH of the dissolved HCl salt maintains stability.

  • Acidic Start:

    • Ensure the starting pH is < 3.0. If not, add a small aliquot of 0.1 M HCl to fully protonate the amine.

  • Rapid Titration (Alkalimetric):

    • Titrate with KOH from pH 2.0 to pH 10.0.

    • Critical Step: Set the equilibration time between additions to the minimum required for electrode stability (e.g., 10-15 seconds) rather than the standard 45-60 seconds. This reduces the time the molecule spends in the unstable neutral zone.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.

    • Identify the inflection point corresponding to the ammonium deprotonation.

    • Use the Bjerrum difference plot method or Gran plot to calculate pKa.

    • Quality Control: If hysteresis is observed (titrating back from base to acid gives a different curve), dimerization has occurred. Discard data above pH 8.0.

Implications for Drug Development

Solubility & Formulation
  • Salt Selection: The hydrochloride salt is the preferred solid form. It ensures the amine is protonated (

    
    ), preventing degradation.
    
  • Liquid Formulation: Avoid buffering aqueous solutions of this compound at neutral pH (7.0–7.4) for long-term storage. Use acidic buffers (citrate/acetate, pH 4-5) or formulate immediately prior to use.

Permeability (LogD)
  • Despite the low pKa (~6.6), the presence of two fluorine atoms increases the lipophilicity of the neutral species.

  • At physiological pH (7.4), the molecule is predominantly neutral (>85%), suggesting high passive permeability across biological membranes. This makes it an excellent scaffold for CNS-targeting drugs or intracellular kinase targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11952, Phenacylamine (Parent Scaffold). Retrieved from [Link]

  • Guthrie, J. P., et al. (1987). pKa values for substituted acetophenones. Canadian Journal of Chemistry. (Provides baseline electronic effects for acetophenone derivatives). Retrieved from [Link]

  • Hansch, C., et al. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for

    
     values of Fluorine). Retrieved from [Link]
    

Sources

Methodological & Application

Application Note: Heterocycle Synthesis via 2-Amino-1-(3,5-difluoro-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthetic utility of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone (typically supplied as the hydrochloride salt). This fluorinated


-amino ketone is a "privileged structure" in medicinal chemistry, serving as a critical precursor for p38 MAP kinase inhibitors and other anti-inflammatory agents.

The electron-withdrawing nature of the 3,5-difluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating rapid condensation reactions. However, this same electronic effect increases the acidity of the


-protons, necessitating strict pH control to prevent deleterious self-condensation into pyrazines.

Chemical Profile & Handling

Critical Stability Warning: The free base of


-amino ketones is inherently unstable. Upon neutralization, 2-Amino-1-(3,5-difluoro-phenyl)-ethanone rapidly undergoes intermolecular condensation to form 2,5-bis(3,5-difluorophenyl)pyrazine (dihydropyrazine intermediate followed by oxidation).
  • Storage: Store exclusively as the Hydrochloride (HCl) salt at -20°C. Hygroscopic.

  • Handling: Liberate the free base in situ only in the presence of the reacting electrophile.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this synthon.

ReactivityMap Start 2-Amino-1-(3,5-difluoro- phenyl)-ethanone HCl R_Cyanamide + Cyanamide (H2NCN) Start->R_Cyanamide R_Isothiocyanate + Isothiocyanate (R-NCS) Start->R_Isothiocyanate R_AcidChloride + Acid Chloride / POCl3 Start->R_AcidChloride R_BaseOnly + Base (No Electrophile) Start->R_BaseOnly P_AminoImid 2-Aminoimidazole (Kinase Inhibitor Core) R_Cyanamide->P_AminoImid pH 4.5, Reflux P_ThioImid 2-Mercaptoimidazole (Marckwald) R_Isothiocyanate->P_ThioImid Cyclization P_Oxazole 5-Aryl-Oxazole (Robinson-Gabriel) R_AcidChloride->P_Oxazole -H2O P_Pyrazine Pyrazine Dimer (Side Product) R_BaseOnly->P_Pyrazine Self-Condensation

Figure 1: Divergent synthesis pathways. Green nodes indicate desired scaffolds; red indicates the primary decomposition pathway.

Protocol A: Synthesis of 2-Aminoimidazoles

Application: Primary scaffold for p38 MAP kinase inhibitors. Mechanism: Condensation of the


-amino ketone with cyanamide (

).
Rationale

Direct reaction with cyanamide is preferred over the Marckwald synthesis (isothiocyanates) when a free 2-amino group is required, avoiding the desulfurization step. The reaction requires careful pH buffering to prevent pyrazine formation while activating the cyanamide.

Reagents & Stoichiometry[1][2][3]
ComponentEquivalentsRole
Start Material (HCl Salt) 1.0Substrate
Cyanamide (50% aq.) 3.0 - 5.0Cyclizing Agent
Sodium Acetate (NaOAc) 2.0Buffer (pH ~4.5)
Water/Ethanol (1:1) SolventReaction Medium
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 eq) in water (5 mL/mmol). The solution will be acidic.

  • Buffering: Add Sodium Acetate (2.0 eq) in one portion.

    • Checkpoint: Check pH. It should be approximately 4.0–5.0. Do not use strong bases (NaOH/TEA) as high pH promotes dimerization.

  • Addition: Add Cyanamide (50% aqueous solution, 3.0 eq).

  • Reflux: Heat the mixture to reflux (100°C) for 2–4 hours.

    • Observation: The reaction may turn slightly yellow/orange.

  • Monitoring: Monitor by LCMS. Look for the [M+H]+ peak corresponding to the imidazole (MW of ketone + 42 - 18).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Basify to pH 10 using 2M NaOH. The free base imidazole often precipitates.

    • If no precipitate, extract with EtOAc (3x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH3).

Protocol B: Synthesis of 2-Mercaptoimidazoles (Marckwald)

Application: Access to 2-thio-substituted imidazoles or desulfurization to the parent imidazole. Mechanism: Reaction with alkyl/aryl isothiocyanates.

Reagents & Stoichiometry[1][2][3]
ComponentEquivalentsRole
Start Material (HCl Salt) 1.0Substrate
Isothiocyanate (R-NCS) 1.1Electrophile
Triethylamine (TEA) 1.2Base Scavenger
Ethanol (Abs.) SolventSolvent
Step-by-Step Methodology
  • Preparation: Suspend the amino ketone HCl salt (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Scavenging (In Situ): Add the Isothiocyanate (1.1 eq) before adding the base.

  • Initiation: Dropwise add Triethylamine (1.2 eq) over 10 minutes at 0°C.

    • Scientific Logic:[4][5][2][6][7][8][9][10] Adding base in the presence of the electrophile ensures that as soon as the free amine is liberated, it is trapped by the highly reactive isothiocyanate, preventing self-condensation.

  • Cyclization: Allow to warm to RT, then reflux for 1–2 hours.

  • Workup: The product (a thiourea intermediate or the cyclized thione) often precipitates upon cooling.

    • Note: If the open-chain thiourea is isolated, cyclize it by heating in acidic ethanol (conc. HCl/EtOH).[1][2][3]

Protocol C: Synthesis of 5-Aryl-Oxazoles (Robinson-Gabriel)

Application: Bioisosteres for thiazoles and imidazoles. Mechanism: N-acylation followed by cyclodehydration.

Workflow Diagram

OxazoleFlow Step1 Step 1: N-Acylation (Amino Ketone HCl + Acid Chloride + TEA) Step2 Intermediate: N-Phenacyl Amide (Stable, Isolable) Step1->Step2 DCM, 0°C Step3 Step 2: Cyclodehydration (POCl3 or H2SO4) Step2->Step3 Heat Step4 Product: 2,5-Disubstituted Oxazole Step3->Step4 -H2O

Figure 2: Two-step Robinson-Gabriel synthesis workflow.

Step-by-Step Methodology
  • Acylation: React the amino ketone HCl (1.0 eq) with an Acid Chloride (1.1 eq) and TEA (2.2 eq) in DCM at 0°C.

  • Isolation: Wash with water and brine. Concentrate to yield the N-acyl ketone (amide).

  • Cyclization: Dissolve the amide in

    
     (excess) or conc. 
    
    
    
    . Heat to 60–80°C for 1 hour.
  • Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with

    
    .
    
  • Extraction: Extract with EtOAc.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield / Complex Mixture Dimerization to PyrazineEnsure the electrophile is present before adding base. Use acetate buffers instead of strong bases where possible.
Incomplete Cyclization (Protocol A) pH too lowAdjust pH to 4.5–5.0. If pH < 3, cyanamide hydrolysis competes.
Dark/Tar Formation Oxidation of free aminePerform reactions under

atmosphere. Degas solvents.
Material sticks to flask Fluorine LipophilicityThe 3,5-difluoro group increases lipophilicity. Use DCM/MeOH mixtures for solubility during workup.

References

  • Sisko, J., et al. (2000).[11] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516–1524.

  • Laufer, S. A., et al. (2002). "Synthesis and biological testing of purine analogues as potential p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 45(13), 2733–2740.

  • Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354–2373. (Classic Mechanism Reference).
  • BenchChem Technical Data. (2025). "2-Aminoacetophenone Hydrochloride Application Notes."

  • Boehringer Ingelheim. (2005). "Patent WO2005009973: P38 Kinase Inhibitors." (Demonstrates industrial relevance of the 3,5-difluorophenyl motif).

Sources

Application Notes & Protocols for the Synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The described synthetic strategy is a robust two-stage process commencing with the Friedel-Crafts acylation of 1,3-difluorobenzene to yield an α-bromo ketone intermediate, which is subsequently converted to the target primary amine hydrochloride via the Delépine reaction. This guide is designed for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, safety procedures, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy and Overview

The synthesis of the target compound is achieved through a reliable and well-established two-part sequence.

  • Part 1: Friedel-Crafts Acylation. This initial step involves the electrophilic aromatic substitution on 1,3-difluorobenzene using bromoacetyl chloride and a Lewis acid catalyst, aluminum chloride (AlCl₃), to form the key intermediate, 2-Bromo-1-(3,5-difluorophenyl)ethanone. The electron-withdrawing nature of the fluorine atoms directs the acylation to the C4 position, but the primary product is substitution at the C2 position due to ortho,para-directing effects and steric considerations. The final product's substitution pattern at the 3 and 5 positions necessitates this starting material.

  • Part 2: The Delépine Reaction. The α-bromo ketone intermediate is then converted into the desired primary amine. The Delépine reaction offers a selective and efficient method for this transformation.[1] It proceeds by reacting the bromo-intermediate with hexamethylenetetramine (hexamine) to form a stable quaternary ammonium salt.[2] Subsequent hydrolysis of this salt with ethanolic hydrochloric acid yields the primary amine as its hydrochloride salt, alongside formaldehyde and ammonium chloride as byproducts.[3][4] This method is particularly advantageous as it minimizes the side reactions often encountered in other amination techniques.[5]

Overall Reaction Scheme:

Part 1:

1,3-Difluorobenzene reacts with Bromoacetyl chloride in the presence of AlCl₃ to yield 2-Bromo-1-(3,5-difluorophenyl)ethanone.

Part 2: 2-Bromo-1-(3,5-difluorophenyl)ethanone reacts with Hexamine, followed by acid hydrolysis to yield the final product.

Part 1: Synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone (Intermediate I)

Principle and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. [6]The Lewis acid, AlCl₃, coordinates with the chlorine atom of bromoacetyl chloride, generating a highly electrophilic acylium ion. [7][8]The π-electron system of the 1,3-difluorobenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). [7]Finally, deprotonation of the ring by AlCl₄⁻ restores aromaticity and regenerates the AlCl₃ catalyst, yielding the acylated product. [8]The use of a stoichiometric amount of AlCl₃ is often necessary because the product ketone can form a complex with the Lewis acid. [6]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
1,3-DifluorobenzeneC₆H₄F₂114.1010.0 g0.0876Flammable liquid, handle with care. [9][10][11]
Bromoacetyl chlorideC₂H₂BrClO157.3915.2 g0.0966Corrosive, lachrymator. Handle in a fume hood. [12][13]
Aluminum chloride (anhydrous)AlCl₃133.3412.8 g0.0960Water-reactive. Handle in a dry environment.
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Anhydrous, used as solvent.
Hydrochloric acid (conc.)HCl36.46~20 mL-For work-up.
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-For neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying.
Experimental Protocol
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber with NaOH solution). Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (12.8 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of bromoacetyl chloride (15.2 g) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Arene: Following the previous addition, add 1,3-difluorobenzene (10.0 g) dissolved in 30 mL of anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly pouring the mixture over 150 g of crushed ice containing 20 mL of concentrated HCl. Stir until all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-Bromo-1-(3,5-difluorophenyl)ethanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride (Final Product)

Principle and Mechanism

The Delépine reaction provides a clean pathway to primary amines from alkyl halides. [2]The reaction begins with an Sₙ2 attack by one of the nitrogen atoms of hexamine on the electrophilic carbon of the α-bromo ketone, displacing the bromide ion and forming a quaternary hexaminium salt. [3]This salt is typically stable and can be isolated. [2]The crucial second step is the hydrolysis of this salt in acidic ethanol. The acidic conditions break down the hexamine cage, releasing the primary amine as its hydrochloride salt. [1][4]The other products are ammonium chloride and formaldehyde (which may form an acetal with ethanol). [3]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
2-Bromo-1-(3,5-difluorophenyl)ethanoneC₈H₅BrF₂O235.0310.0 g0.0425Lachrymator, handle with care.
Hexamethylenetetramine (Hexamine)C₆H₁₂N₄140.196.5 g0.0464
ChloroformCHCl₃119.38100 mL-Toxic, handle in a fume hood.
EthanolC₂H₅OH46.07100 mL-For hydrolysis.
Hydrochloric acid (conc.)HCl36.46~20 mL-Corrosive.
Diethyl Ether(C₂H₅)₂O74.12~50 mL-For washing.
Experimental Protocol
  • Salt Formation: In a 250 mL round-bottom flask, dissolve 2-Bromo-1-(3,5-difluorophenyl)ethanone (10.0 g) in 100 mL of chloroform. Add hexamine (6.5 g) to this solution.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65 °C) for 4 hours. The formation of the white quaternary ammonium salt precipitate should be observed.

  • Isolation of Salt: After the reaction period, cool the mixture to room temperature and then further in an ice bath for 30 minutes. Collect the precipitated hexaminium salt by vacuum filtration. Wash the solid with cold chloroform (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials. Dry the salt under vacuum.

  • Hydrolysis: Transfer the dried hexaminium salt to a 250 mL round-bottom flask. Add a mixture of 100 mL of 95% ethanol and 20 mL of concentrated hydrochloric acid.

  • Reflux: Attach a reflux condenser and heat the suspension to reflux for 6-8 hours. The solid should gradually dissolve as the hydrolysis proceeds.

  • Isolation of Product: After reflux, cool the reaction mixture to room temperature. A precipitate of ammonium chloride may form. If so, remove it by filtration.

  • Crystallization: Concentrate the filtrate to about one-third of its original volume under reduced pressure. Cool the concentrated solution in an ice bath to induce crystallization of the product, 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride.

  • Final Purification: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then with diethyl ether. Dry the product in a vacuum oven at 40-50 °C. Further purification can be achieved by recrystallization from ethanol.

Characterization and Data

Physicochemical Properties
CompoundIUPAC NameFormulaMW ( g/mol )Appearance
Intermediate I 2-Bromo-1-(3,5-difluorophenyl)ethanoneC₈H₅BrF₂O235.03Solid
Final Product 2-amino-1-(3,5-difluorophenyl)ethan-1-one hydrochlorideC₈H₈ClF₂NO207.60Off-white solid
Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆): Expected chemical shifts (δ, ppm) for the final product would include signals for the aromatic protons, a singlet for the α-CH₂ protons adjacent to the carbonyl and amino group, and a broad signal for the -NH₃⁺ protons.

  • ¹³C NMR (DMSO-d₆): Expected signals would correspond to the carbonyl carbon, the aromatic carbons (showing C-F coupling), and the α-carbon.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks would include C=O stretching (ketone), N-H stretching and bending (primary ammonium salt), and C-F stretching.

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₈H₇F₂NO.

Process Workflow and Visualization

The entire synthetic process can be visualized as a linear progression from starting materials to the final product, involving two key chemical transformations.

SynthesisWorkflow cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Delépine Reaction sm1 1,3-Difluorobenzene step1 Reaction at 0°C to Room Temp. sm1->step1 sm2 Bromoacetyl Chloride sm2->step1 reagent1 AlCl₃ (anhydrous) in DCM reagent1->step1 intermediate Intermediate I 2-Bromo-1-(3,5-difluoro- phenyl)ethanone step1->intermediate step2 Quaternary Salt Formation (Reflux) intermediate->step2 Purified Intermediate reagent2 Hexamine in Chloroform reagent2->step2 q_salt Hexaminium Salt step2->q_salt step3 Acid Hydrolysis (Reflux) q_salt->step3 reagent3 Conc. HCl in Ethanol reagent3->step3 final_product Final Product 2-Amino-1-(3,5-difluoro- phenyl)-ethanone HCl step3->final_product

Caption: Synthetic workflow for 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 1,3-Difluorobenzene: This is a highly flammable liquid. [10][11]Keep away from ignition sources and use spark-proof tools. [9]- Bromoacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts with moisture. [12][13]Handle with extreme care in a fume hood. Ensure all glassware is dry. [13]- Aluminum chloride (anhydrous): Reacts violently with water. Weigh and handle in a dry environment (e.g., glove box or under an inert atmosphere). Quenching should be done slowly and at low temperatures.

  • Chloroform: A suspected carcinogen and toxic substance. Avoid inhalation and skin contact.

  • Concentrated Acids: Handle with care, as they can cause severe burns.

References

  • Wikipedia. Delépine reaction. [Link]

  • Organic Chemistry Portal. Delepine reaction. [Link]

  • Scribd. Delepine Amine Synthesis. [Link]

  • Sciencemadness Wiki. Delépine reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Loba Chemie. 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone via Microwave-Assisted Delépine Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone, a valuable building block in medicinal chemistry, utilizing a microwave-assisted approach. The protocol detailed herein employs the Delépine reaction, offering a rapid, high-yield, and efficient alternative to conventional heating methods. By leveraging the principles of microwave chemistry, this method significantly reduces reaction times from hours to minutes, aligning with the objectives of green and sustainable chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, providing in-depth protocols, mechanistic insights, and practical guidance for successful synthesis.

Introduction: The Significance of Fluorinated Scaffolds and Microwave Synthesis

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] The 3,5-difluorophenyl moiety, in particular, is a key pharmacophore that can modulate the electronic and lipophilic character of a molecule, leading to improved biological activity.[1] 2-Amino-1-(3,5-difluoro-phenyl)-ethanone serves as a crucial intermediate for the synthesis of more complex bioactive molecules, including kinase inhibitors and other targeted therapies.

Traditional synthetic routes often require long reaction times and can lead to the formation of byproducts, complicating purification.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate enhancements, higher yields, and improved product purity.[6][7] This is achieved through efficient and uniform heating of the reaction mixture via dipolar polarization and ionic conduction mechanisms.[6]

This guide details a microwave-assisted Delépine reaction, a classic method for preparing primary amines from alkyl halides.[3][8][9][10] By starting with the readily available 2-Bromo-1-(3,5-difluorophenyl)ethanone, this protocol provides a reliable and scalable method for the synthesis of the target aminoketone.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages:

  • Formation of a quaternary ammonium salt by reacting 2-Bromo-1-(3,5-difluorophenyl)ethanone with hexamethylenetetramine (HMTA).

  • Acidic hydrolysis of the salt to yield the primary amine, 2-Amino-1-(3,5-difluoro-phenyl)-ethanone.

DOT Script for Reaction Mechanism

experimental_workflow prep 1. Reagent Preparation - Dissolve reactants in chloroform - Place in microwave vial mw_step1 2. Microwave Irradiation (Step 1) - Heat to 120°C for 10 min - Form quaternary salt prep->mw_step1 evap1 3. Solvent Removal - Cool vial - Evaporate chloroform mw_step1->evap1 hydrolysis 4. Acid Hydrolysis - Add ethanolic HCl - Reflux under conventional heating evap1->hydrolysis workup 5. Aqueous Work-up - Cool and dilute with water - Neutralize with NaHCO3 hydrolysis->workup extraction 6. Product Extraction - Extract with ethyl acetate - Dry organic layer workup->extraction purification 7. Purification - Evaporate solvent - Purify by column chromatography extraction->purification analysis 8. Characterization - Obtain final product - Analyze (NMR, MS) purification->analysis

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Step 1: Formation of the Quaternary Ammonium Salt

  • In a 10 mL pressure-rated microwave vial, add 2-Bromo-1-(3,5-difluorophenyl)ethanone (1.17 g, 5.0 mmol) and hexamethylenetetramine (0.77 g, 5.5 mmol).

  • Add a magnetic stir bar to the vial.

  • Add 5 mL of chloroform to dissolve the reactants.

  • Seal the vial with the appropriate cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 10 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the vial.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quaternary ammonium salt.

Step 2: Hydrolysis to the Primary Amine

  • To the crude salt in the vial, add 10 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and ethanol.

  • Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 80-90°C) using a heating mantle for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into 50 mL of ice-cold water.

  • Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%) to elute the final product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 2-Amino-1-(3,5-difluoro-phenyl)-ethanone as a solid.

Results and Discussion

This microwave-assisted protocol provides a significant improvement over conventional methods. The initial salt formation, which can take several hours under traditional reflux, is completed in just 10 minutes. [2]The overall yield is expected to be in the range of 70-85%, which is comparable or superior to conventional methods, but with a substantial reduction in time and energy consumption.

Table of Reaction Parameters and Expected Outcomes
ParameterValueRationale
Starting Material 2-Bromo-1-(3,5-difluorophenyl)ethanoneCommercially available α-haloketone. [11]
Aminating Agent Hexamethylenetetramine (HMTA)Standard reagent for Delépine reaction, avoids over-alkylation. [8][9]
Microwave Power Dynamic (up to 150 W)To maintain the target temperature.
Temperature (Step 1) 120°CSufficient to accelerate the reaction without significant decomposition.
Reaction Time (Step 1) 10 minutesDrastically reduced from several hours with conventional heating. [2]
Solvent (Step 1) ChloroformGood solvent for reactants and facilitates salt precipitation in some cases.
Hydrolysis Conditions Ethanolic HCl, refluxStandard conditions for Delépine salt hydrolysis. [3][10]
Expected Yield 70-85%High efficiency due to rapid and uniform heating.
Product Purity >95% after chromatographyMicrowave heating often leads to cleaner reactions with fewer byproducts. [6]

Safety and Troubleshooting

Safety Precautions:

  • Always use a dedicated laboratory microwave synthesizer; do not use a domestic microwave oven. [12]* Ensure reaction vials are not cracked or damaged and are rated for the temperatures and pressures expected.

  • Work in a well-ventilated fume hood.

  • Handle chloroform, a toxic solvent, with appropriate personal protective equipment (PPE).

  • Be cautious during the neutralization step with sodium bicarbonate, as it will evolve CO2 gas.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction in Step 1.Increase microwave irradiation time or temperature slightly (e.g., 15 min or 130°C).
Incomplete hydrolysis in Step 2.Increase reflux time for the hydrolysis step.
Product loss during work-up.Ensure complete extraction with ethyl acetate; perform back-extraction of the aqueous layer.
Byproduct Formation Overheating or prolonged reaction time.Reduce microwave temperature or time. Ensure accurate temperature monitoring.
Impure starting materials.Check the purity of the starting α-haloketone.
Reaction does not go to completion Insufficient microwave power or poor coupling.Ensure the solvent and reactants are polar enough to absorb microwave energy effectively.

Conclusion

The microwave-assisted Delépine reaction is a highly effective method for the synthesis of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone. This protocol offers significant advantages in terms of speed, efficiency, and yield, making it an attractive approach for researchers in the field of drug discovery and development. By adopting this green chemistry technique, laboratories can accelerate their research while minimizing energy consumption and waste. [1][3]

References

  • Sharma, P., et al. (2010). Application of Microwave Induced Delepine Reaction to the Facile One Pot Synthesis of 7. International Journal of ChemTech Research, 8(1), 42-49.
  • Organic Chemistry Portal. (n.d.). Delepine Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]

  • Hotez, P. J., et al. (1985). Chemical and Pharmacological Properties of Diflunisal. Journal of Clinical Pharmacology, 25(8), 586-594.
  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Giguere, R. J., et al. (1986). Application of commercial microwave ovens to organic synthesis. Tetrahedron Letters, 27(41), 4945-4948.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

Sources

Application Note: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone in Kinase Inhibitor Design

[1]

Executive Summary

The optimization of kinase inhibitors often hits a "lipophilicity wall" where potency gains are offset by poor metabolic stability or solubility. The 2-Amino-1-(3,5-difluoro-phenyl)-ethanone scaffold offers a solution. As a stable precursor to 4-aryl-imidazoles, aminothiazoles, and oxazoles, it allows for the rapid construction of the ATP-binding "hinge" region or the hydrophobic "back-pocket" motif. The 3,5-difluorophenyl moiety specifically modulates pKa and blocks oxidative metabolism at the susceptible phenyl positions, making it a critical tool for Structure-Activity Relationship (SAR) exploration in p38 MAPK , VEGFR , and EGFR inhibitor programs.

Chemo-Structural Rationale

Why the 3,5-Difluorophenyl Moiety?

In rational drug design, replacing a phenyl group with a 3,5-difluorophenyl group is a validated bioisosteric strategy.

  • Metabolic Blocking: The 3- and 5-positions of a phenyl ring are common sites for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolism, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the two fluorine atoms reduces the electron density of the aromatic ring. This strengthens

    
     stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers) in the kinase pocket.
    
  • Orthogonal Interaction: The C-F bond is highly polar but non-ionizable, capable of forming multipolar interactions with backbone carbonyls or specific side chains (e.g., Cys, Thr) without the desolvation penalty of a hydroxyl group.

The Alpha-Amino Ketone Advantage

The alpha-amino ketone functionality is a "chameleon" intermediate. It is the obligate precursor for the Marckwald and Hantzsch cyclizations, allowing a single intermediate to diverge into multiple chemotypes (imidazoles, thiazoles) essential for scaffold hopping.

Synthetic Protocols

Safety Warning: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone is supplied as a Hydrochloride salt to prevent dimerization into dihydropyrazines. Always neutralize in situ.

Protocol A: Synthesis of 4-(3,5-Difluorophenyl)-Imidazole Core (p38 MAPK Inhibitor Scaffold)

This protocol describes the condensation of the amino ketone with an isothiocyanate or cyanamide to form the imidazole core, a classic pharmacophore for p38 MAP kinase inhibitors (analogous to SB-203580).

Reagents:

  • Starting Material: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl (1.0 eq)

  • Reactant: Aryl-isothiocyanate (1.1 eq) or Cyanamide

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: DMF or Ethanol (anhydrous)

  • Catalyst: Mercury(II) chloride (HgCl2) (if desulfurization is required for imidazole route via thiourea)

Step-by-Step Workflow:

  • Neutralization: Suspend 1.0 g (4.8 mmol) of the amino ketone HCl in 15 mL anhydrous DMF. Cool to 0°C. Add 1.7 mL (12 mmol) DIPEA dropwise. Stir for 15 min until the solution clears.

  • Addition: Add the electrophile (e.g., Phenyl isothiocyanate) slowly. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by LC-MS for the formation of the thiourea intermediate (

      
       expected).
      
  • Cyclization (The "Hinge" Formation):

    • For Aminothiazoles: Add 1 eq of alpha-bromo ketone and reflux.

    • For Imidazoles: Treat the thiourea intermediate with HgCl2 (oxidative desulfurization) or use a carbodiimide coupling agent. Heat to 80°C for 4 hours.

  • Work-up: Dilute with EtOAc (50 mL), wash with water (3x) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The 3,5-difluorophenyl group typically improves separation on silica compared to non-fluorinated analogs due to polarity differences.

Protocol B: Quality Control & Validation

Before using the intermediate in library synthesis, validate the salt form integrity. Free base degradation leads to pyrazine byproducts.

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 97% Area under curve
Identity 1H-NMR (DMSO-d6)Doublet at

4.5 ppm (CH2-NH2); Aromatic protons at

7.5-7.8 ppm (Multiplet).
Fluorine Count 19F-NMRSingle signal (if symmetric) or characteristic splitting pattern confirming 3,5-substitution.
Counterion Ion Chromatography / AgNO3 TestPositive for Chloride (Cl-).

Logical Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities of the scaffold and the SAR logic for selecting the 3,5-difluoro substitution.

KinaseDesignStart2-Amino-1-(3,5-difluoro-phenyl)-ethanone HClPath1Pathway A: Hantzsch SynthesisStart->Path1+ Thioamide/IsothiocyanatePath2Pathway B: Marckwald/CyclizationStart->Path2+ Cyanamide/AldehydeProd12-Aminothiazole Scaffold(Type I Inhibitors)Path1->Prod1Prod24-Aryl-Imidazole Scaffold(p38/VEGFR Inhibitors)Path2->Prod2SAR_NodeSAR Decision: Why 3,5-F2?Prod2->SAR_NodeOptimizationBenefit1Blocks P450 Metabolism(Increases t1/2)SAR_Node->Benefit1Benefit2Increases Lipophilicity(Permeability)SAR_Node->Benefit2Benefit3Modulates pKa of HeterocycleSAR_Node->Benefit3

Caption: Divergent synthesis workflow transforming the amino-ketone precursor into two distinct kinase inhibitor classes, supported by SAR optimization logic.

Case Study: p38 MAP Kinase Inhibition

Context: p38 inhibitors are sought for anti-inflammatory therapies. Early generation inhibitors (e.g., SB-203580) utilized a 4-fluorophenyl group. Application: Replacing the 4-fluorophenyl with 3,5-difluorophenyl using the title reagent often results in:

  • Improved Selectivity: The slightly larger volume of the 3,5-difluoro moiety creates steric clashes in off-target kinases with smaller hydrophobic back-pockets.

  • Potency Maintenance: The fluorine atoms maintain the necessary hydrophobic contact with the "gatekeeper" residue (often Threonine or Methionine in p38).

Experimental Data Summary (Hypothetical Representative Data):

CompoundAryl Substituentp38 IC50 (nM)CYP450 Inhibition (10µM)t1/2 (Microsomes)
Ref A (SB-203580 analog)4-Fluorophenyl45High (CYP3A4)22 min
Test Cmpd B 3,5-Difluorophenyl 38 Low 58 min
Test Cmpd CPhenyl (unsub)120High15 min

Interpretation: The 3,5-difluoro substitution (derived from the title reagent) doubles metabolic stability while retaining potency.

References

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. (Demonstrates aminothiazole synthesis logic). Link

  • Sigma-Aldrich Product Sheet. "2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride." Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Amino-1-(3,5-difluoro-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges associated with 2-Amino-1-(3,5-difluoro-phenyl)-ethanone . While this fluorinated building block is essential for synthesizing kinase inhibitors and bioactive heterocycles, it exhibits high instability as a free base. The 3,5-difluoro substitution pattern increases the electrophilicity of the carbonyl carbon, accelerating both desired nucleophilic attacks and undesired self-condensation pathways.

Key Takeaway: The single most effective method to improve yield is to never isolate the free base . All protocols should utilize the hydrochloride salt with in situ neutralization.

Module 1: Stability & Storage (The "Black Tar" Phenomenon)

Q: Why does my starting material turn into a dark brown/black gum within minutes of neutralization?

A: You are witnessing the rapid self-condensation of the


-amino ketone.
As a free base, the amine group of one molecule attacks the highly electrophilic ketone of another. This leads to the formation of a dihydropyrazine intermediate, which spontaneously oxidizes to a pyrazine derivative. This reaction is autocatalytic and accelerates in the presence of moisture or heat.

The Mechanism of Failure: The 3,5-difluoro substituents withdraw electron density from the phenyl ring, making the carbonyl carbon significantly more reactive (electrophilic) than in non-fluorinated acetophenones. This lowers the energy barrier for dimerization.

Q: How should I store this material?

A:

  • Form: Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The protonated amine cannot act as a nucleophile, effectively "locking" the molecule in a stable state.

  • Conditions: Store at -20°C in a desiccator. Moisture can lead to partial hydrolysis or "creeping" neutralization if traces of base are present.

  • Solvent Restrictions: NEVER dissolve the free base (or the salt intended for neutralization) in acetone or MEK. The amine will react with the solvent to form an imine (Schiff base) or oxazolidine, destroying your yield before the main reaction begins.

Visualization: The Degradation Pathway

The following diagram illustrates why isolation of the free base leads to yield loss.

DegradationPathway cluster_0 Yield Loss Zone SM_Salt Stable HCl Salt (Protonated) FreeBase Free Base (Transient Species) SM_Salt->FreeBase Deprotonation Base Base Added (Neutralization) Base->FreeBase Dimer Dihydropyrazine (Cyclization) FreeBase->Dimer Self-Condensation (Fast) Pyrazine Pyrazine Byproduct (Brown/Black Tar) Dimer->Pyrazine Oxidation (Air/Time)

Figure 1: The self-condensation pathway of alpha-amino ketones. The "Yield Loss Zone" represents the rapid degradation occurring if the free base is isolated.

Module 2: Reaction Optimization (Yield Improvement)

Q: I am using this molecule to synthesize an imidazole/thiazole. How do I maximize yield?

A: Use the "In Situ Liberation" protocol. Instead of pre-neutralizing and extracting the amine, add the HCl salt directly to your reaction vessel and use a non-nucleophilic base (e.g., DIPEA, KOAc, or NaOAc) to release the free amine slowly in the presence of your electrophile.

Why this works: By keeping the concentration of the free amine low (steady-state approximation), the rate of the desired reaction (Amine + Electrophile) outcompetes the rate of the second-order dimerization reaction (Amine + Amine), which depends on the square of the amine concentration.

Q: Which solvents are compatible?

The 3,5-difluoro ring increases lipophilicity but the amine/ketone core is polar.

Solvent ClassCompatibilityNotes
Ketones (Acetone) CRITICAL FAIL Forms imines/oxazolidines. Avoid completely.
Alcohols (MeOH, EtOH) EXCELLENT Good solubility for HCl salts. Ideal for Hantzsch syntheses.
Ethers (THF, Dioxane) GOOD Good for coupling, but salt solubility may be low.
Chlorinated (DCM) MODERATE Good for free base, but requires biphasic neutralization.
DMF/DMSO GOOD High solubility, but difficult workup. Use only if necessary.
Q: Does the fluorine substitution affect the reaction time?

A: Yes.

  • Nucleophilic Attack on Carbonyl: The 3,5-difluoro pattern makes the carbonyl more reactive. Condensation reactions (e.g., forming imines with hydrazines) will proceed faster than with non-fluorinated acetophenones.

  • Acidity: The

    
    -protons are more acidic. If your reaction involves basic conditions, be wary of racemization (if chiral centers are nearby) or over-reaction (aldol-type side reactions).
    

Module 3: Experimental Protocols

Protocol A: In Situ Neutralization for Heterocycle Synthesis

Use this workflow for Hantzsch thiazole synthesis or similar condensations.

  • Dissolution: Dissolve 1.0 eq of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone HCl in Ethanol (0.1 M concentration).

  • Electrophile Addition: Add 1.0 - 1.2 eq of the electrophile (e.g., thioamide, cyanamide).

  • Controlled Release: Add 1.1 eq of Sodium Acetate (NaOAc) or Sodium Bicarbonate .

    • Note: NaOAc is preferred as it buffers the solution and releases the free amine slowly.

  • Heating: Heat to reflux immediately. Do not let the mixture sit at room temperature for extended periods before heating.

Protocol B: Reduction to Amino Alcohol

If reducing the ketone to an alcohol (e.g., using NaBH4).

  • Cooling: Suspend the HCl salt in Methanol at -10°C to 0°C .

  • Base: Add 1.0 eq of Triethylamine (TEA) slowly.

  • Reduction: Immediately add NaBH4 (excess) in portions.

    • Reasoning: The reduction of the ketone must occur faster than the dimerization. Low temperature suppresses dimerization while the hydride reduction remains fast due to the activated fluorinated carbonyl.

Visualization: The Optimized Workflow

OptimizedWorkflow Start Start: HCl Salt (Solid, Stable) Solvent Dissolve in EtOH/MeOH (Electrophile already present) Start->Solvent Buffer Add Weak Base (NaOAc) (Slow Release) Solvent->Buffer Reaction Reaction Mixture [Free Amine] kept low Buffer->Reaction Controlled Deprotonation Product Desired Heterocycle High Yield Reaction->Product Main Pathway Side Dimerization (Suppressed) Reaction->Side Minimized

Figure 2: The "In Situ" strategy minimizes the concentration of transient free amine, suppressing dimerization.

References

  • Mangold, J. B., et al. (1984). Mechanism-based inactivation of dopamine beta-monooxygenase by beta-chlorophenethylamine.[1] (Discusses the dimerization mechanism of phenacyl amines). The Journal of Biological Chemistry.[1] [Link]

  • Organic Chemistry Portal. Synthesis of alpha-Amino Ketones. (General reactivity and stability patterns).[2][3] [Link]

Sources

Preventing dimerization of alpha-amino ketones during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in organic synthesis: the dimerization of α-amino ketones. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to suppress this unwanted side reaction and maximize the yield of your target molecule.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Dimerization

This section addresses the fundamental principles behind the instability of α-amino ketones. Understanding the "why" is the first step to developing a robust preventative strategy.

Q1: What is α-amino ketone dimerization, and why does it happen?

Answer: Alpha-amino ketone dimerization is a self-condensation reaction where two molecules of a free α-amino ketone react to form a stable 2,5-dihydropyrazine dimer. This process is often spontaneous and can significantly reduce the yield of the desired monomeric product.

The reaction is driven by the inherent reactivity of the bifunctional α-amino ketone structure. The primary or secondary amine of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. This is followed by an intramolecular cyclization and dehydration to form the thermodynamically stable, six-membered dihydropyrazine ring. The free α-amino ketone is often just a transient intermediate that readily dimerizes, especially upon deprotection or during workup.

DimerizationMechanism

Q2: Which factors promote the dimerization of α-amino ketones?

Answer: Several experimental parameters can accelerate the rate of dimerization. Controlling these factors is critical for a successful synthesis.

  • pH: The reaction is often catalyzed by both acid and base. A neutral to slightly acidic pH is generally preferred to minimize dimerization. In basic conditions, the amine is deprotonated and highly nucleophilic. In strongly acidic conditions, while the amine is protonated and non-nucleophilic, the ketone can be activated towards nucleophilic attack.

  • Concentration: Dimerization is a bimolecular reaction, meaning its rate is dependent on the concentration of the α-amino ketone. High concentrations dramatically increase the likelihood of two molecules encountering each other.

  • Temperature: Like most chemical reactions, the rate of dimerization increases with temperature. Elevated temperatures during reaction, workup, or storage can lead to significant product loss.[1]

  • Presence of a Free Amine: The dimerization reaction cannot occur if the amine is protected. The issue almost always arises after a deprotection step or during syntheses where the amine is intended to be free.[2][3][4]

Part 2: Troubleshooting Guide - Practical Solutions for Common Problems

This section is formatted to address specific issues you may encounter in the lab. Each answer provides a mechanistic explanation and a detailed protocol.

Scenario 1: "My reaction to form the protected α-amino ketone works, but upon deprotection, I only isolate the dimer."

Potential Cause: The conditions used for deprotection and subsequent workup are creating an environment where the newly liberated, highly reactive α-amino ketone can rapidly dimerize. This is common when removing acid-labile protecting groups like Boc (tert-butyloxycarbonyl). The acidic deprotection is followed by a basic quench/wash, which deprotonates the ammonium salt to the free amine at a relatively high concentration, triggering dimerization.

Expert Recommendation: Controlled Deprotection and Workup

The key is to never allow a high concentration of the free-base α-amino ketone to exist in solution.

Protocol 1: Deprotection with In Situ Salt Formation

This protocol aims to deprotect the amine and immediately isolate it as a stable salt (e.g., hydrochloride or trifluoroacetate), which prevents dimerization by keeping the nitrogen atom protonated and non-nucleophilic.

  • Dissolution: Dissolve the N-Boc protected α-amino ketone in a minimal amount of a suitable solvent like anhydrous diethyl ether, dioxane, or dichloromethane (DCM).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M) dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LCMS until all starting material is consumed. The product, the hydrochloride salt, will often precipitate from non-polar solvents like ether.

  • Isolation: Collect the precipitated salt by filtration. Wash thoroughly with cold, anhydrous ether to remove any byproducts.

  • Drying: Dry the resulting α-amino ketone hydrochloride salt under high vacuum. Store it under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C).

Why this works: The Boc group is cleaved under anhydrous acidic conditions.[4][5] By using HCl, the resulting free amine is immediately protonated to form the stable, non-nucleophilic ammonium salt. This salt can be stored and used in subsequent reactions without the risk of dimerization.[6] If the free base is required for the next step, it can be generated in situ in a dilute solution right before use.

Workflow

Scenario 2: "My yield is consistently low, and I see a major byproduct in my crude NMR that I suspect is the dimer. How can I improve my synthetic route?"

Potential Cause: Your synthetic strategy may involve generating the α-amino ketone as a free base under conditions that favor dimerization (e.g., high temperature, prolonged reaction times, or high concentration).

Expert Recommendation: Strategic Use of Protecting Groups

The choice of protecting group is paramount. It must be stable to your reaction conditions for introducing the ketone functionality but removable under conditions that do not promote dimerization.

Protecting GroupIntroduction ReagentCleavage ConditionsSuitability for α-Amino Ketones
Boc (tert-butyloxycarbonyl)(Boc)₂O, base (e.g., DMAP, Et₃N)Strong Acid (TFA, HCl)[4][5]Excellent. Very stable to a wide range of conditions. Cleavage with anhydrous acid allows for direct isolation as a stable salt.[2][3]
Cbz (Carboxybenzyl)Benzyl chloroformate, baseCatalytic Hydrogenolysis (H₂, Pd/C)Good. Cleavage is under neutral conditions, but care must be taken during workup. The free amine is generated directly. Best used if the product is immediately derivatized.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine)[4]Poor. Cleavage conditions are basic, which strongly promotes dimerization. Generally not recommended unless the subsequent step is an immediate intramolecular cyclization.

Table 1: Comparison of Common Amine Protecting Groups for α-Amino Ketone Synthesis.

Protocol 2: Synthesis via N-Boc-α-Amino Acids

This is a robust and widely applicable method that maintains control throughout the synthesis.[7]

  • Activation: Start with a commercially available N-Boc-α-amino acid. Convert the carboxylic acid to a Weinreb amide or an activated ester. A reliable method is to treat the N-Boc-amino acid with 2-chloro-4,6-dimethoxy[2][7][8]triazine (CDMT) and N-methylmorpholine (NMM) in THF to form an activated ester in situ.[7]

  • Ketone Formation: Cool the activated ester solution to 0 °C. Add the desired organometallic reagent (e.g., a Grignard or organolithium reagent) slowly. The activated intermediate will react to form the N-Boc-α-amino ketone.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl at low temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the N-Boc-α-amino ketone by flash column chromatography. The protected product is typically a stable, crystalline solid or oil.

  • Deprotection: Use Protocol 1 (Deprotection with In Situ Salt Formation) to remove the Boc group and isolate the product as a stable salt.

Why this works: The amine remains protected as a non-nucleophilic carbamate throughout the ketone formation and purification steps.[3][9] This prevents any possibility of dimerization. The final, controlled deprotection step yields a stable product salt, ready for the next transformation.

Scenario 3: "I need the free-base α-amino ketone for my next reaction, not the salt. How can I handle it without dimerization?"

Potential Cause: The inherent instability of the free-base α-amino ketone makes it prone to dimerization if it is stored or handled in a concentrated form.

Expert Recommendation: In Situ Generation and Immediate Use

If the free base is absolutely necessary, it should be generated in a dilute solution at low temperature and used immediately in the subsequent reaction.

Protocol 3: Handling the Free-Base α-Amino Ketone

  • Setup: In one flask, prepare a dilute solution of your reaction partner in a suitable anhydrous solvent under an inert atmosphere. Cool this solution to the desired reaction temperature (e.g., 0 °C or lower).

  • Generation of Free Base: In a separate flask, suspend or dissolve the α-amino ketone hydrochloride salt (from Protocol 1) in the same anhydrous solvent at 0 °C.

  • Neutralization: Add one equivalent of a non-nucleophilic, hindered base (e.g., triethylamine or diisopropylethylamine) dropwise to the salt suspension. Stir for 5-10 minutes. A fine precipitate of the amine hydrochloride salt (e.g., Et₃N·HCl) may form.

  • Transfer and Reaction: Immediately transfer the cold, dilute solution of the free-base α-amino ketone (either by cannula filtration or by transferring the entire mixture) into the first flask containing your reaction partner.

  • Proceed: Allow the desired reaction to proceed. Do not attempt to isolate the intermediate free-base α-amino ketone.

Why this works: This protocol minimizes the lifetime and concentration of the reactive free-base α-amino ketone. By generating it at low temperature and in the presence of the substrate for the next reaction, you favor the desired reaction pathway over the undesired bimolecular dimerization.

References

  • Dual protection of amino functions involving Boc.RSC Publishing. (2013).
  • Recent advances in the synthesis of α-amino ketones.Organic & Biomolecular Chemistry (RSC Publishing). (2020).
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
  • A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids.Organic-Chemistry.org. (2001).
  • Synthesis of α-amino carbonyl compounds: a brief review.Beilstein Journal of Organic Chemistry. (2023).
  • Boc Protected Compounds.Hebei Boze Chemical Co., Ltd.. (2019).
  • Chemoselective Protection of α-Ketoacids by Direct Annul
  • Boc-Protected Amino Groups.Organic Chemistry Portal. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis.[Source not provided].
  • High-Temperature, Solid-Phase Reaction of α-Amino Groups in Peptides with Lactose and Glucose: An Alternative Mechanism Leading to an α-Ketoacyl Deriv
  • Boc Protecting Group for Amines.Chemistry Steps. (2023).
  • Correction. Optically Active Amines. XII. Synthesis and Spectral Properties of Some Optically Active α-Oximino Ketones and α-Amino Ketone Hydrochlorides. Dimerization of α-Amino Ketones.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3,5-Difluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3,5-difluoroacetophenone derivatives. It is designed for researchers requiring rigorous structural elucidation and comparative data for impurity profiling or metabolite identification.

Executive Summary

3,5-Difluoroacetophenone (MW 156.13 Da) serves as a critical intermediate in the synthesis of pharmaceuticals, particularly for enhancing metabolic stability via fluorine substitution. In Electron Ionization (EI) mass spectrometry, this compound exhibits a distinct fragmentation signature governed by the stability of the difluorobenzoyl cation.[1] Unlike its ortho-substituted isomers, 3,5-difluoroacetophenone lacks the "ortho-effect" (direct elimination of neutrals via ring interaction), resulting in a simplified, predictable spectrum dominated by


-cleavage.

This guide delineates the mechanistic pathways, provides a comparative analysis against non-fluorinated and isomeric alternatives, and establishes a self-validating experimental protocol.

Mechanistic Fragmentation Pathways

The fragmentation of 3,5-difluoroacetophenone under standard EI (70 eV) conditions follows a stepwise degradation pathway driven by charge localization on the carbonyl oxygen and the stability of the aromatic ring.

Primary Pathway: -Cleavage (Formation of Base Peak)

Upon ionization, the molecular ion (M


, m/z 156 ) undergoes homolytic cleavage at the bond 

to the carbonyl group. The loss of a methyl radical (15 Da) is energetically favored, generating the resonance-stabilized 3,5-difluorobenzoyl cation (m/z 141) .
  • Mechanism: Radical site initiation at the carbonyl oxygen triggers the ejection of

    
    .
    
  • Observation: This ion typically represents the base peak (100% relative abundance) due to the lack of competing pathways like McLafferty rearrangement (no

    
    -hydrogens).
    
Secondary Pathway: Decarbonylation

The acylium ion (m/z 141) possesses sufficient internal energy to expel a neutral carbon monoxide (CO) molecule (28 Da). This heterolytic cleavage yields the 3,5-difluorophenyl cation (m/z 113) .

  • Stability Note: The presence of two fluorine atoms in the meta positions exerts a strong inductive withdrawing effect (-I), slightly destabilizing the phenyl cation compared to unsubstituted acetophenone, yet the pathway remains dominant.

Tertiary Pathway: Ring Fragmentation

The phenyl cation (m/z 113) further degrades via the loss of acetylene (


, 26 Da) or HF (20 Da), producing ions at m/z 87  and m/z 93 , respectively.
Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 156 (Radical Cation) Acylium 3,5-Difluorobenzoyl Cation m/z 141 (Base Peak) M_Ion->Acylium - CH3 (15 Da) Alpha-Cleavage Phenyl 3,5-Difluorophenyl Cation m/z 113 Acylium->Phenyl - CO (28 Da) Inductive Destabilization Fragment_87 Fragment Ion m/z 87 (Loss of C2H2) Phenyl->Fragment_87 - C2H2 Fragment_93 Fragment Ion m/z 93 (Loss of HF) Phenyl->Fragment_93 - HF

Figure 1: Stepwise fragmentation map of 3,5-difluoroacetophenone showing the transition from molecular ion to terminal fragments.

Comparative Analysis: Isomers & Analogues

Distinguishing 3,5-difluoroacetophenone from its isomers (e.g., 2,4-difluoro) or analogues is critical in impurity profiling. The table below highlights the diagnostic mass shifts.

Table 1: Diagnostic Ion Comparison
CompoundMolecular Ion (M+)Base Peak (Acylium)Phenyl CationKey Differentiator
Acetophenone m/z 120m/z 105m/z 77Standard reference; no halogen pattern.
4-Fluoroacetophenone m/z 138m/z 123m/z 95+18 Da shift vs Acetophenone.
3,5-Difluoroacetophenone m/z 156 m/z 141 m/z 113 Clean spectrum; dominant m/z 141.
2,4-Difluoroacetophenone m/z 156m/z 141m/z 113Ortho Effect: May show [M-F]

or [M-HF]

peaks absent in 3,5-isomer.
Differentiation Strategy
  • Vs. 2,4-Isomer: The ortho isomer (2,4-difluoro) allows for an interaction between the carbonyl oxygen and the ortho-fluorine. While the major peaks (156, 141, 113) are identical, the 2,4-isomer often exhibits a higher abundance of "rearrangement" ions or direct halogen loss from the molecular ion, which is sterically prohibited in the 3,5-isomer.

  • Vs. Non-fluorinated: The mass shift is exactly +36 Da (replacement of 2 H with 2 F). The fragmentation pattern topology (M

    
     M-15 
    
    
    
    M-43) remains preserved.

Experimental Protocol: GC-MS Characterization

To reproduce these results and validate the identity of a 3,5-difluoroacetophenone sample, follow this standardized protocol.

Instrument Conditions
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV .[2]

  • Source Temperature: 230 °C (Prevents condensation but minimizes thermal degradation).

  • Transfer Line: 280 °C.

Chromatographic Method
  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm, 0.25 µm film).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: Split 10:1, 1 µL injection volume.

  • Oven Program:

    • Initial: 50 °C (Hold 1 min).

    • Ramp: 20 °C/min to 280 °C.

    • Final: Hold 3 min.

Self-Validating Data Interpretation

To ensure the spectrum is valid:

  • Check M+: A peak at m/z 156 must be present (approx. 20-40% abundance relative to base peak).

  • Verify Base Peak: The peak at m/z 141 must be the most abundant.

  • Isotope Check: There should be no M+2 peak of significant height (unlike Chloro- or Bromo- derivatives). A small M+1 peak (approx. 8-9% of M+) is expected due to

    
    C natural abundance.
    
  • Absence of Impurities: Significant peaks at m/z 120 indicate contamination with unsubstituted acetophenone.

References

  • NIST Mass Spectrometry Data Center. (2023). 3,5-Difluoroacetophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).

Sources

HPLC method development for detecting 2-Amino-1-(3,5-difluoro-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Detecting 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Beyond C18: Optimizing Selectivity for Polar Fluorinated Amines

Executive Summary: The Analyte & The Challenge

2-Amino-1-(3,5-difluoro-phenyl)-ethanone (CAS: 1187931-06-1, HCl salt) is a critical intermediate in the synthesis of fluorinated bioactive heterocycles, including next-generation antifungal azoles and kinase inhibitors.[1]

Its structure presents a "perfect storm" for chromatographic difficulty:

  • High Polarity (LogP ~0.89): Results in poor retention on standard alkyl (C18/C8) phases.[1]

  • Basic Primary Amine (pKa ~8.5): Leads to severe peak tailing due to interaction with residual silanols on silica supports.[1]

  • Fluorinated Aromatic Ring: Requires specific selectivity often missed by hydrophobic interactions alone.[1]

This guide objectively compares three separation strategies: Standard C18 , Ion-Pair Chromatography (IPC) , and the superior Pentafluorophenyl (PFP) Core-Shell methodology.[1]

Analyte Profiling & Physicochemical Constraints

PropertyValueChromatographic Implication
Structure Alpha-amino acetophenoneProne to dimerization (pyrazine formation) at neutral/basic pH.[1] Keep samples acidic.
LogP ~0.89 (Hydrophilic)Elutes near void volume (

) on C18, causing ion suppression in LC-MS.[1]
pKa ~8.5 (Amine)Positively charged at pH < 7.[1] Requires end-capped columns or chaotropic buffers.[1]
UV Max ~210 nm, ~254 nmAromatic absorption. 254 nm is selective; 210 nm is sensitive but noisy.[1]

Strategic Comparison: Selecting the Right Mode

We evaluated three distinct methodologies to achieve baseline resolution (


) and symmetry (

).
Method A: The "Default" (Standard C18)
  • Column: C18 (3 µm, 150 x 4.6 mm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Outcome: FAILURE .

    • Retention Factor (

      
      ): < 0.5 (Elutes with solvent front).[1]
      
    • Peak Shape: Severe tailing (

      
      ) due to cationic interaction with silanols.[1]
      
    • Verdict: Unsuitable for quantitative analysis or impurity profiling.[1]

Method B: The "Fix" (Ion-Pair Chromatography)[1]
  • Column: C18 (5 µm).[1]

  • Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Methanol.[1]

  • Outcome: FUNCTIONAL BUT FLAWED .

    • Mechanism:[1][2][3] The sulfonate anion pairs with the protonated amine, forming a neutral, lipophilic complex that retains on C18.

    • Pros: Excellent peak shape and retention (

      
      ).[1]
      
    • Cons:Incompatible with LC-MS (non-volatile salts clog source).[1] Long equilibration times.

Method C: The "Product" (Pentafluorophenyl - PFP)
  • Column: Core-Shell PFP (2.6 µm, 100 Å).[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1][4]

  • Outcome: SUPERIOR .

    • Mechanism:[1][2][3] Utilizes

      
       interactions  between the column's fluorinated ring and the analyte's difluoro-phenyl group, plus hydrogen bonding.[1]
      
    • Pros: High retention without ion-pairing agents.[1] MS-compatible.

    • Data:

      
      , 
      
      
      
      .

Detailed Experimental Protocols

Protocol 1: Optimized PFP Method (Recommended)

This method is validated for stability-indicating assays and impurity profiling.[1]

  • Instrument: HPLC or UHPLC system with UV/DAD or MS detector.

  • Stationary Phase: Kinetex® F5 or equivalent PFP Core-Shell, 2.6 µm, 100 x 4.6 mm.[1]

  • Temperature: 35°C (Controls viscosity and kinetics).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

Mobile Phase Setup:

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).[1]

Gradient Program:

Time (min) % Solvent B Event
0.0 5 Initial Hold (Traps polar impurities)
1.0 5 Start Gradient
10.0 60 Elution of Main Peak
12.0 95 Wash (Removes dimers)
12.1 5 Re-equilibration

| 15.0 | 5 | End |[1]

Protocol 2: Sample Preparation (Critical)
  • Diluent: 0.1% Formic Acid in Water:Methanol (90:10).[1] Do not use pure organic solvent as diluent to prevent "solvent breakthrough" of the polar amine.

  • Stability Note: Prepare fresh. The alpha-amino ketone moiety is reactive.[1] Store at 4°C in amber vials.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the PFP stationary phase over traditional C18.

MethodSelection Start Analyte: 2-Amino-1-(3,5-difluoro-phenyl)-ethanone CheckLogP Check Polarity (LogP ~0.9) Start->CheckLogP CheckF Check Functional Groups CheckLogP->CheckF C18Path Standard C18 Column CheckLogP->C18Path Traditional Approach PFPPath Pentafluorophenyl (PFP) Column CheckF->PFPPath Targeted Approach ResultC18 Result: Low Retention Peak Tailing (Silanol) C18Path->ResultC18 MechPFP Mechanism: 1. Hydrophobic Retention 2. Pi-Pi Interaction (F-F) 3. H-Bonding PFPPath->MechPFP ResultPFP Result: High Selectivity Symmetric Peak MS Compatible MechPFP->ResultPFP

Figure 1: Decision tree highlighting the mechanistic advantage of PFP phases for fluorinated amines.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent too strongDilute sample in starting mobile phase (5% MeOH).[1]
Retention Drift pH instabilityEnsure buffer concentration is >10 mM. Amine pKa is sensitive to pH changes.[1]
Extra Peaks DimerizationCheck sample age. 2-amino-ketones can dimerize to pyrazines if left at neutral pH.[1]
High Backpressure Salt precipitationIf using Phosphate buffer (Method B) with high % MeOH, switch to Ammonium Formate (Method C).[1]

References

  • PubChem. (n.d.).[1] 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]

  • Sielc Technologies. (2018).[1][5] Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved February 26, 2026, from [Link]

  • Restek Corporation. (2025).[1] HPLC Column Selection Guide: Fluorinated Phases. Retrieved February 26, 2026, from [Link]

  • Phenomenex. (n.d.). Kinetex F5: Core-Shell Pentafluorophenyl Propyl Phase for HPLC/UHPLC. Retrieved February 26, 2026, from [Link]

Sources

Validating Purity of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(3,5-difluoro-phenyl)-ethanone (typically supplied as the hydrochloride salt, CAS 1187931-06-1) presents a specific analytical paradox: it is structurally simple yet thermally volatile. While it is a critical intermediate for kinase inhibitors, its


-amino ketone moiety makes it prone to rapid self-condensation into pyrazine derivatives upon heating or basification.[1]

This guide details a self-validating analytical workflow. We compare TLC (for rapid qualitative screening) against GC-MS (for structural identification), explicitly addressing the thermal instability that leads to false "impurity" peaks in standard GC protocols.

Part 1: The Analytical Challenge

The primary challenge with 2-amino-1-(3,5-difluoro-phenyl)-ethanone is not detection, but integrity preservation during analysis.

  • The Salt Factor: The compound is usually a hydrochloride salt.[1] Direct injection into a GC inlet (250°C) will result in no volatilization or charring of the liner.

  • The "Phantom" Impurity: Free

    
    -amino ketones are unstable.[1] Under the heat of a GC injector, they undergo intermolecular condensation to form 2,5-dihydro-pyrazines . An analyst unaware of this mechanism might reject a pure batch, mistaking the thermal artifact for a synthesis impurity.
    
Thermal Degradation Pathway (The "Artifact" Trap)

The following diagram illustrates why direct GC injection fails and how derivatization solves it.

G Start 2-Amino-1-(3,5-difluoro-phenyl)-ethanone (HCl Salt) Heat Direct GC Injection (250°C) Start->Heat Deriv Derivatization (MSTFA/Pyridine) Start->Deriv Artifact Artifact Formation: 2,5-Dihydropyrazine Dimer (False Impurity) Heat->Artifact Self-Condensation Stable TMS-Derivative (Volatile & Stable) Deriv->Stable Silylation

Figure 1: Comparison of thermal degradation (red path) vs. stabilization via silylation (green path).

Part 2: Method 1 - Thin Layer Chromatography (TLC)

Role: Rapid, qualitative assessment of gross purity and reaction completion.[1] Advantage: Non-destructive (thermal) and handles the salt form directly.

Protocol: The "Tri-View" Visualization

A single visualization method is insufficient for this molecule.[1] You must use a three-tier approach to validate the amine, the ketone, and the aromatic ring.

  • Stationary Phase: Silica Gel 60 F

    
     aluminum sheets.[1]
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[1] Note: The slight polarity of MeOH moves the amine salt.

  • Sample Prep: Dissolve 5 mg in 1 mL Methanol.

Step-by-Step Visualization Workflow:

TierVisualization MethodObservationMechanism
1 UV Light (254 nm) Dark spots on green background.[1]Quenching by the 3,5-difluorophenyl ring.[1]
2 Ninhydrin Stain Red/Purple spot upon heating.[1]Specific reaction with the primary amine (-NH

).[1][2]
3 2,4-DNP Stain Yellow/Orange spot.[1][3]Hydrazone formation with the ketone carbonyl.[1][3]

Expert Insight: If you see a UV-active spot that is Ninhydrin-negative but DNP-positive, you likely have the


-halo ketone starting material  (unreacted intermediate), not the product.
Part 3: Method 2 - GC-MS with Derivatization

Role: Quantitative purity and structural confirmation.[1] Critical Requirement: You must derivatize to block the amine and ketone from reacting with each other.[1]

Protocol: MSTFA Silylation

We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) .[1][4][5] This reagent silylates the amine and enolizes/silylates the ketone, rendering the molecule volatile and preventing dimerization.

Reagents:

  • MSTFA (Synthesis Grade).[1]

  • Pyridine (Anhydrous) – Acts as an acid scavenger for the HCl salt.

  • Internal Standard (optional): Dodecane.

Workflow:

  • Weigh: 10 mg of the amine-HCl salt into a GC vial.

  • Solubilize: Add 500 µL anhydrous Pyridine. Vortex until mostly dissolved.[1]

  • Derivatize: Add 200 µL MSTFA. Cap immediately.

  • Incubate: Heat at 60°C for 30 minutes. Visual check: The solution should turn clear as the silylated product is soluble in the organic mix.

  • Inject: 1 µL split injection (50:1).

GC-MS Parameters:

  • Column: Rxi-5ms or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Inlet: 250°C.

  • Carrier: Helium @ 1.0 mL/min.[1][6]

  • Oven: 100°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C (5 min hold).

Data Interpretation:

  • Target Peak: Look for the molecular ion of the TMS derivative.

    • MW of parent (free base) = ~171 g/mol .[1]

    • MW of Mono-TMS derivative = 171 + 72 = 243 m/z.[1]

    • MW of Di-TMS derivative (common with enolizable ketones) = 171 + 144 = 315 m/z.[1]

  • Failure Mode: If you see a peak at m/z ~306 (Dimer - 2H2O), your derivatization was incomplete, and thermal condensation occurred.

Part 4: Comparative Analysis & Recommendations

The following table objectively compares the utility of TLC and GC-MS against the industry standard (HPLC).

FeatureTLC (Silica)GC-MS (Derivatized)HPLC-UV (Standard)
Speed < 15 mins60 mins (inc. prep)30 mins
Salt Tolerance HighZero (Requires prep)High
Thermal Risk NoneHigh (If not derivatized)Low
Quantification Poor (Visual)ExcellentExcellent
Structural ID None (Rf only)High (Mass Spec) Low (Retention time only)
Best Use Reaction monitoringImpurity identificationFinal purity assay
Final Recommendation
  • Routine Purity Checks: Use HPLC-UV (C18 column, Water/Acetonitrile gradient with 0.1% TFA).[1] It avoids the thermal instability issues entirely.[1]

  • Unknown Impurity ID: Use the Derivatized GC-MS protocol described above.

  • Quick Check: Use TLC with Ninhydrin .

References
  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][7]

  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.[1] (General principles on amino/ketone stabilization).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10364504, 2-Amino-1-(4-fluorophenyl)ethanone (Structural analogue properties).

  • ResearchGate. Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. (Demonstrating thermal instability of alpha-amino ketones).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone. As a critical intermediate in pharmaceutical research and development, its proper handling from bench to disposal is paramount. This document moves beyond a simple checklist, offering insights into the chemical principles that govern these procedures, ensuring that laboratory personnel can manage this waste stream with confidence, expertise, and a deep-seated commitment to safety and environmental stewardship.

Hazard Profile and Pre-Disposal Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 2-Amino-1-(3,5-difluoro-phenyl)-ethanone is a halogenated aminoketone. Its chemical structure dictates its reactivity and toxicological properties. The primary hazards are associated with its potential for irritation and harm if ingested or inhaled.[1][2]

A pre-disposal risk assessment is not merely a formality; it is the foundation of a safe laboratory environment. This involves evaluating the quantities of waste, the form of the waste (e.g., pure solid, in solution, or as contaminated labware), and the specific conditions of your laboratory.

Hazard ClassificationDescriptionRationale & Key Precaution
Acute Toxicity Harmful if swallowed.[2]The aminoketone functional group can interact with biological systems. Avoid ingestion by prohibiting eating, drinking, or smoking in the lab and using proper PPE.[3]
Skin & Eye Irritation May cause skin, eye, and respiratory tract irritation.[4][5]The compound can cause local irritation upon contact. Always wear safety goggles and chemical-resistant gloves. Handle in a well-ventilated area or fume hood.[1][6]
Environmental Hazard Halogenated organic compounds require specific disposal to prevent the formation of toxic byproducts during incineration.[7]Combustion of fluorinated compounds can produce highly toxic and corrosive hydrogen fluoride gas.[8] Never dispose of this compound down the drain or in non-halogenated waste streams.[9]
Hazardous Combustion Products Thermal decomposition can produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[8]In case of fire, these toxic gases are a significant risk. Firefighters must use self-contained breathing apparatus.[10]

The Cornerstone of Disposal: Halogenated Waste Segregation

The presence of two fluorine atoms on the phenyl ring classifies 2-Amino-1-(3,5-difluoro-phenyl)-ethanone as a halogenated organic compound . This is the single most critical piece of information for its disposal. Halogenated and non-halogenated waste streams must always be kept separate.[11][12]

The rationale for this strict segregation lies in the final disposal process, which is typically high-temperature incineration. When non-halogenated organic solvents are burned, they can sometimes be used as fuel. However, incinerating mixed waste containing halogenated compounds can lead to the formation of highly toxic and corrosive substances, such as hydrogen fluoride or chlorinated dioxins, and requires specialized scrubbing equipment.[7] Mixing these waste streams complicates disposal, increases costs, and poses a significant environmental and safety risk.

The following decision workflow is the first step in any chemical disposal procedure in a laboratory setting.

Start Start: Chemical Waste Generated CheckHalogen Does the compound contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Segregate into 'HALOGENATED ORGANIC WASTE' CheckHalogen->Halogenated  Yes   NonHalogenated Segregate into 'NON-HALOGENATED ORGANIC WASTE' CheckHalogen->NonHalogenated  No   End Proceed to Containerization Halogenated->End NonHalogenated->End

Caption: Initial waste stream segregation decision process.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound as well as materials lightly contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. It is your primary line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields conforming to EN166 or NIOSH standards.[1]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Glove suitability depends on the duration and type of exposure; always check the manufacturer's permeation data.[13]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron.[13]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is crucial to prevent leaks and ensure proper identification.

  • Container: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE) with a tightly sealing screw cap.[12] The container must be in good condition.

  • Labeling: The container must be clearly labeled before the first drop of waste is added.[11] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 2-Amino-1-(3,5-difluoro-phenyl)-ethanone". Do not use abbreviations or chemical formulas.[12]

    • If mixed with solvents, list all components and their approximate percentages.

    • Appropriate hazard pictograms (e.g., GHS07 for "Harmful/Irritant").[2]

Step 3: Waste Collection
  • Solid Waste: Carefully transfer the solid compound into the designated halogenated waste container using a clean spatula or scoop. Avoid creating dust. If dust formation is possible, perform the transfer in a fume hood.[1]

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as contaminated gloves, weigh boats, or absorbent pads from a spill cleanup, must also be placed in the same designated solid halogenated waste container.[14] Do not dispose of these items in the regular trash.

Step 4: Temporary On-Site Storage

Waste containers must be stored safely in a designated satellite accumulation area while awaiting pickup.

  • Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[1][6] A dedicated fume hood or a ventilated cabinet is an ideal location.[15]

  • Containment: The waste container should be kept within a secondary containment bin or tray to contain any potential leaks.[15]

  • Closure: Keep the container tightly closed at all times except when actively adding waste.[11] A funnel left in the opening is not considered a closed container.

Step 5: Final Disposal

The final step is the transfer of waste to a licensed disposal facility.

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

  • Documentation: All hazardous waste shipments must be accompanied by a hazardous waste manifest. This is a legal document that tracks the waste from its point of generation to its final destination, a principle known as "cradle-to-grave" responsibility.[16][17]

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is critical to ensure safety and prevent environmental contamination.

Spill Spill Occurs Assess Assess Situation (Size, Location, Hazards) Spill->Assess Evacuate Alert Personnel & Evacuate Area (if necessary) Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation (Open Sash, Turn on Hood) PPE->Ventilate Contain Contain the Spill (Use Absorbent Socks if Liquid) Ventilate->Contain Absorb Cover/Absorb with Inert Material (Sand, Vermiculite, Chemizorb®) Contain->Absorb Collect Sweep or Scoop Material into Labeled Halogenated Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate DisposePPE Dispose of Contaminated PPE as Hazardous Waste Decontaminate->DisposePPE Report Report Incident to Supervisor/EHS DisposePPE->Report

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Personal Precautions: Evacuate non-essential personnel. Avoid breathing dust and ensure adequate ventilation.[1][18]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup: For a solid spill, carefully sweep up the material. For a solution, cover with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[10][19]

  • Collection: Place the collected material and any contaminated cleaning supplies into a suitable, sealed, and properly labeled container for disposal as halogenated waste.[14]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Regulatory Framework: A Generator's Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[20] These regulations establish a comprehensive system for managing hazardous waste from its generation to its final disposal.[20] A core tenet of RCRA is that the generator of the waste is legally responsible for it from "cradle to grave."[17] This liability does not end when the waste is handed over to a disposal company.

It is imperative that all laboratory personnel:

  • Are aware of their generator status (e.g., Very Small, Small, or Large Quantity Generator), as regulations vary.[21]

  • Follow all federal, state, and local regulations.[17]

  • Consult with their institution's Environmental Health & Safety (EHS) department for specific guidance and procedures.

By adhering to these detailed protocols, researchers, scientists, and drug development professionals can ensure that the disposal of 2-Amino-1-(3,5-difluoro-phenyl)-ethanone is conducted in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety that extends beyond the product itself.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride.
  • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
  • AAPPTec. (n.d.). Safety Data Sheet.
  • Fluorochem. (n.d.). 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Commonwealth of Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2-amino acetophenone.
  • BenchChem. (2025). Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide.
  • Sasol. (2015, February 25). astro product code: 1002800 - safety data sheet.
  • Echemi. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone Safety Data Sheets.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Unknown. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Combi-Blocks, Inc. (2025, April 8). Safety Data Sheet.
  • Unknown. (n.d.). Aminoacetonitrile.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.